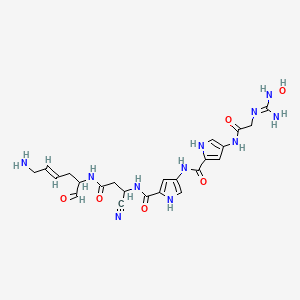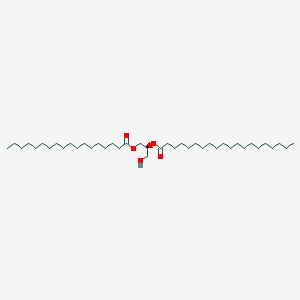
1-Octadecanoyl-2-eicosanoyl-sn-glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DG(18:0/20:0/0:0)[iso2], also known as DAG(18:0/20:0) or diacylglycerol(38:0), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:0/20:0/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:0/20:0/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:0/20:0/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:0/20:0/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:0/20:0/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(18:0/20:0) pathway and phosphatidylcholine biosynthesis PC(18:0/20:0) pathway. DG(18:0/20:0/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:0/20:0/24:0) pathway, de novo triacylglycerol biosynthesis TG(18:0/20:0/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(18:0/20:0/18:1(11Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:0/20:0/18:0) pathway.
DG(18:0/20:0/0:0) is a diglyceride.
Scientific Research Applications
Chemical Composition and Natural Occurrence
1-Octadecanoyl-2-eicosanoyl-sn-glycerol is a type of acylglycerol, a class of compounds identified in various natural sources. For instance, a study on Paulownia tomentosa revealed the presence of acylglycerols, which include compounds with fatty acyl moieties like eicosanoyl or octadecanoyl groups (Asai et al., 2009).
Biological and Physiological Effects
- In humans and rodents, certain types of acylglycerols, similar in structure to 1-Octadecanoyl-2-eicosanoyl-sn-glycerol, have been shown to affect tissue plasmalogens. Chronic feeding of batyl alcohol, an ether lipid, to patients with congenital deficiency in tissue ether glycerolipids, led to increased erythrocyte plasmalogens (Das et al., 1992).
Chemical Synthesis and Applications
- The synthesis and biological evaluation of acylglycerols, including those with eicosanoyl and octadecanoyl chains, have been explored for their potential as antitumor agents. A study conducted by Dangate et al. (2009) detailed the chemoenzymatic synthesis of non-natural sulfo-glycolipids derived from glycerol with varied acyl chain lengths (Dangate et al., 2009).
Membrane Structure and Dynamics
- Studies on the packing and motion of hydrocarbon chains in phospholipid bilayers have employed compounds like 1-Octadecanoyl-2-eicosanoyl-sn-glycerol to understand lipid behavior. Barton and Gunstone (1975) utilized isomers of cis-octadecenoic acid to synthesize corresponding lecithins for thermal analysis (Barton & Gunstone, 1975).
Enzymatic Formation and Properties
- The enzymatic formation of uncommon monoglycerides, including those with hydroxyoctadecanoyl and eicosanoyl chains, has been investigated for potential applications in organic solvents and as emulsifiers. Steffen et al. (1995) presented results on the enzymatic monoacylation of glycerol for producing varying acylglycerols (Steffen et al., 1995).
Potential Therapeutic Uses
- While not directly related to 1-Octadecanoyl-2-eicosanoyl-sn-glycerol, the study of similar glycerol derivatives for therapeutic purposes is an area of interest. For example, the galactolipid 1,2-di-O-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]-3-O-beta-d-galactopyranosyl glycerol isolated from Rosa canina showed anti-inflammatory properties, inhibiting chemotaxis of human peripheral blood neutrophils (Larsen et al., 2003).
properties
Product Name |
1-Octadecanoyl-2-eicosanoyl-sn-glycerol |
|---|---|
Molecular Formula |
C41H80O5 |
Molecular Weight |
653.1 g/mol |
IUPAC Name |
[(2S)-1-hydroxy-3-octadecanoyloxypropan-2-yl] icosanoate |
InChI |
InChI=1S/C41H80O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h39,42H,3-38H2,1-2H3/t39-/m0/s1 |
InChI Key |
JPKVDETWOQEHQO-KDXMTYKHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCCCCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



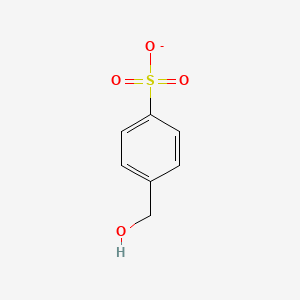
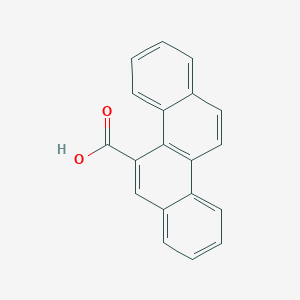
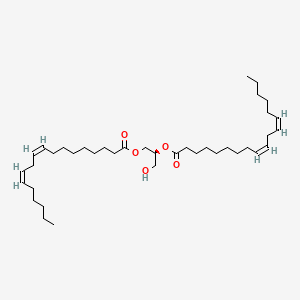
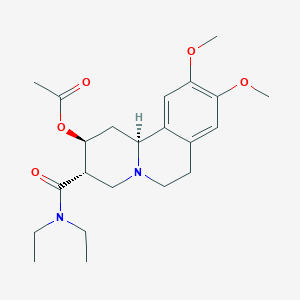

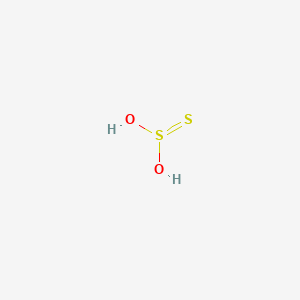
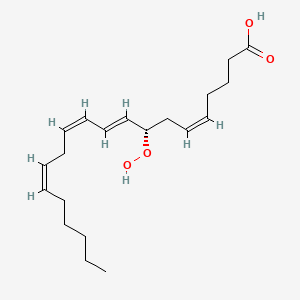
![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[1-[[3-[(5-hydroxy-4-oxo-1H-pyridine-2-carbonyl)amino]-2-oxoimidazolidin-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B1242048.png)
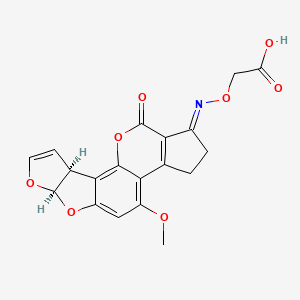
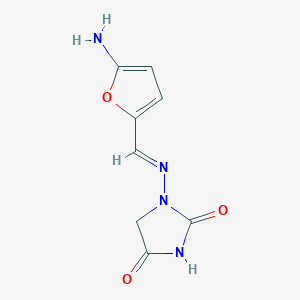
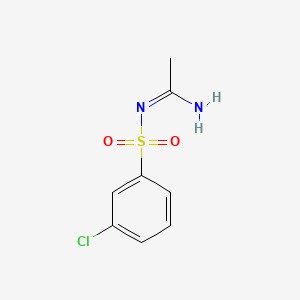
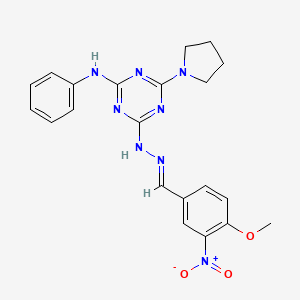
![1-[(E)-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methylideneamino]-3-propan-2-ylthiourea](/img/structure/B1242054.png)
